Lufotrelvir

Vue d'ensemble

Description

PF-07304814, également connu sous le nom de lufotrelvir, est un médicament antiviral développé par Pfizer. Il agit comme un inhibiteur de la protéase 3CL et est un promédicament ester phosphorique de PF-00835231. Ce composé est rapidement métabolisé en métabolite actif PF-00835231 par la phosphatase alcaline, qui supprime ensuite la réplication du SARS-CoV-2 en inhibant la protéase principale (M pro) du virus .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de PF-07304814 implique plusieurs étapes clés :

Fragments indole et lactame : Les voies d’approvisionnement des fragments indole et lactame sont améliorées par une addition de Claisen pour homologuer la lactame.

Réaction de phosphorylation : Une réaction de phosphorylation subséquente est utilisée pour préparer le promédicament.

Méthodes de production industrielle : La production industrielle de PF-07304814 comprend l’identification d’une forme solvatée dans le diméthylsulfoxyde (DMSO) du lufotrelvir afin de permettre un stockage à long terme. Ce processus garantit que toutes les impuretés sont contrôlées de manière appropriée .

Analyse Des Réactions Chimiques

Types de réactions : PF-07304814 subit plusieurs types de réactions :

Hydrolyse : Le groupe ester phosphorique est clivé par la phosphatase alcaline pour libérer le métabolite actif PF-00835231

Inhibition : PF-00835231 inhibe la protéase 3CL du SARS-CoV-2, empêchant la réplication virale

Réactifs et conditions courants :

Phosphatase alcaline : Utilisé pour cliver le groupe ester phosphorique.

Inhibiteurs de la P-glycoprotéine et inhibiteurs du cytochrome P450 3A : Ceux-ci augmentent l’efficacité de PF-00835231 en supprimant respectivement son efflux des cellules cibles et son métabolisme.

Principaux produits formés :

4. Applications de la recherche scientifique

PF-07304814 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition des protéases virales.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement de la COVID-19.

Industrie : Utilisé dans le développement de médicaments antiviraux et de formulations de promédicaments.

Applications De Recherche Scientifique

PF-07304814 has several scientific research applications:

Chemistry: Used as a model compound to study the inhibition of viral proteases.

Medicine: Explored as a potential therapeutic agent for the treatment of COVID-19.

Industry: Utilized in the development of antiviral drugs and prodrug formulations.

Mécanisme D'action

PF-07304814 contient un groupe phosphate, ce qui permet au composé d’être soluble et par la suite clivé dans les tissus par la phosphatase alcaline. Cette étape libère PF-00835231, qui exerce une activité antivirale contre la protéase 3CL du SARS-CoV-2. Le composé actif, PF-00835231, possède une activité inhibitrice puissante et à large spectre contre de nombreuses protéases 3CL de coronavirus .

Composés similaires :

Nirmatrelvir : Un autre inhibiteur de la protéase 3CL développé par Pfizer, mais contrairement à PF-07304814, il est actif par voie orale.

Remdesivir : Un médicament antiviral qui cible l’ARN polymérase dépendante de l’ARN du SARS-CoV-2.

Molnupiravir : Un médicament antiviral qui induit la mutagenèse de l’ARN viral.

Unicité de PF-07304814 : PF-07304814 est unique en raison de sa nature de promédicament, qui permet une administration intraveineuse et une conversion rapide en métabolite actif PF-00835231. Cela offre une solubilité aqueuse plus élevée et une biodisponibilité accrue par rapport à d’autres composés similaires .

Comparaison Avec Des Composés Similaires

Nirmatrelvir: Another 3CL protease inhibitor developed by Pfizer, but unlike PF-07304814, it is orally active.

Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

Molnupiravir: An antiviral drug that induces viral RNA mutagenesis.

Uniqueness of PF-07304814: PF-07304814 is unique due to its prodrug nature, which allows for intravenous administration and rapid conversion to the active metabolite PF-00835231. This provides a higher aqueous solubility and enhanced bioavailability compared to other similar compounds .

Activité Biologique

Lufotrelvir, also known as PF-07304814, is a synthetic organic compound developed as a prodrug that targets the SARS-CoV-2 3CL protease (Mpro). This compound has garnered attention for its potential use in treating COVID-19, particularly due to its mechanism of action and pharmacological properties.

This compound is designed as a phosphate prodrug, which means it is converted into its active form, PF-00835231, after administration. The active compound inhibits the activity of the SARS-CoV-2 3CL protease with a binding affinity characterized by a value of 174 nM . This protease is crucial for the viral replication process, making it a prime target for antiviral therapy.

Pharmacokinetics and Metabolism

The metabolism of this compound has been studied in clinical settings. It is primarily metabolized in the liver, where the phosphate group is cleaved to release PF-00835231, which exhibits potent antiviral activity. The pharmacokinetic profile indicates that this compound can be administered intravenously, and its conversion to the active form occurs rapidly, allowing for effective viral suppression .

Case Study Overview

A series of clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with COVID-19. Notably, early clinical development demonstrated promising results in reducing viral load and improving clinical outcomes.

These studies highlight the potential of this compound as an effective therapeutic option against COVID-19.

Comparative Analysis with Other Antivirals

This compound's mechanism and efficacy can be compared to other antiviral agents such as remdesivir. The following table summarizes key differences:

| Characteristic | This compound (PF-07304814) | Remdesivir |

|---|---|---|

| Mechanism of Action | 3CL protease inhibitor | RNA-dependent RNA polymerase inhibitor |

| Administration Route | Intravenous | Intravenous/oral |

| Viral Target | SARS-CoV-2 | SARS-CoV-2 |

| Clinical Efficacy | Rapid viral load reduction | Delayed recovery time |

| Adverse Effects | Minimal | Moderate |

Propriétés

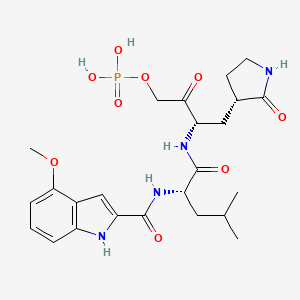

IUPAC Name |

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKALOFOWPDTED-WBAXXEDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N4O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337108 | |

| Record name | Lufotrelvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The structure of PF-07304814 contains a phosphate group, allowing the compound to be soluble and then subsequently cleaved in tissue by alkaline phosphatase. This step allows for the release of PF-00835231, which is the compound that exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, was shown to have potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases. | |

| Record name | PF-07304814 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2468015-78-1 | |

| Record name | Lufotrelvir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2468015781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufotrelvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUFOTRELVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ51YOB1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.